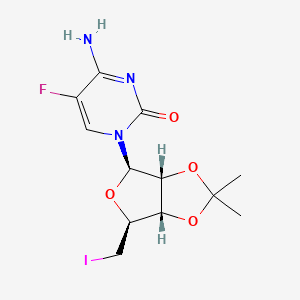

5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds like 5-fluorocytidine and 5'-deoxy-5-fluorocytidine involves the condensation of pre-benzoylated 5-fluorocytosine with specific ribofuranose derivatives, followed by aminolysis, yielding overall significant percentages (Ji Ya-fei, 2008). This method highlights the potential pathway for synthesizing compounds closely related to 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine.

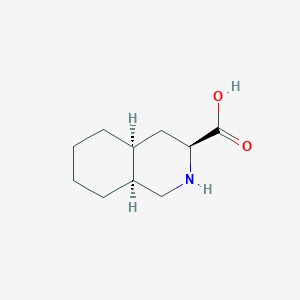

Molecular Structure Analysis

The structural analysis of nucleoside analogs, including their X-ray crystal structures, provides insights into their molecular conformation and interaction potentials. For example, studies on similar compounds have determined crystal and molecular structures, revealing specific bond lengths, angles, and spatial arrangements that are crucial for their biological activity and interaction with enzymes (A. Jarmuła et al., 2005).

Chemical Reactions and Properties

Nucleoside analogs undergo various chemical reactions, including bromination, amination, and hydrogenation, to achieve the desired modifications. For instance, the synthesis of capecitabine intermediate 5'-deoxy-5-fluorocytidine from 5-fluorocytidine involves selective bromination and hydrogenation steps, indicating the types of chemical modifications nucleoside analogs like 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine may undergo (Zhang We, 2014).

Physical Properties Analysis

The physical properties, such as melting temperature, specific heat capacities, and thermal decomposition temperatures, are crucial for understanding the stability and handling of these compounds. For example, detailed thermal analysis of similar nucleoside analogs provides valuable data on their melting temperatures, enthalpies, and thermal decomposition stages, important for their synthesis and application (Li Zhang et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards enzymes and potential as antiviral agents, are essential for the application of nucleoside analogs. For instance, the utilization of fluorinated pyrimidines in DNA synthesis and their incorporation into DNA by DNA polymerases highlight the functional versatility and potential therapeutic applications of these compounds (M. Tanaka et al., 1981).

Scientific Research Applications

Synthesis and Applications in Nucleoside Antibiotics

1. Nucleoside Antibiotic Nucleocidin Synthesis

The compound "5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine" is involved in the synthesis of nucleoside antibiotics, specifically nucleocidin. The synthesis process involves the addition of iodine fluoride leading to the formation of 5’-deoxy-4’-fluoro-5’-iodo nucleosides. This synthesis has potential applications in antibiotic development, particularly for drugs with a broad antibacterial spectrum (Jenkins, Verheyden & Moffatt, 1976).

Antiviral Applications

2. Anti-Herpes Virus Activity

A derivative of "5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine", specifically 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine, demonstrated significant suppression of herpes simplex virus type 1 replication. This implies potential therapeutic applications in antiviral treatments, especially against herpes virus (Watanabe et al., 1979).

Modified Nucleotide Synthesis

3. SELEX Process Applications

Chemically-modified derivatives of cytidine, including those involving 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine, are utilized in the SELEX process (Systematic Evolution of Ligands by EXponential enrichment). This is instrumental in aptamer discovery, highlighting the compound's relevance in biotechnological and pharmaceutical research (Rohloff et al., 2015).

Conformational Studies

4. Conformational Study in Nucleosides

The compound is also studied for its conformational properties in nucleosides. Such studies are crucial in understanding the structural dynamics of nucleosides and their implications in various biochemical processes (Lipnick & Fissekis, 1980).

Metabolism Analysis

5. Monitoring Capecitabine Metabolism in Liver

5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine is involved in the metabolism of capecitabine, a prodrug used in cancer treatment. Its metabolites can be monitored in vivo using magnetic resonance spectroscopy, providing insights into drug efficacy and toxicity (van Laarhoven et al., 2003).

Mechanism of Action

Target of Action

This compound is a modified nucleoside, and such compounds often interact with enzymes involved in nucleic acid synthesis or metabolism

Mode of Action

Modified nucleosides often work by mimicking their physiological counterparts and interfering with crucial biological processes such as dna replication or rna transcription .

Pharmacokinetics

It’s worth noting that the compound is soluble in dichloromethane and ethyl acetate , which could potentially influence its absorption and distribution.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by temperature, as suggested by a study that reported a complicated decomposing phenomenon accompanied by the sublimation process of iodine . .

properties

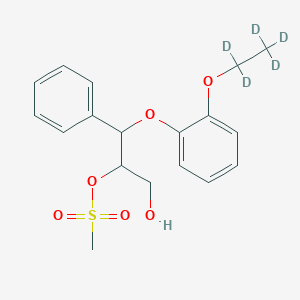

IUPAC Name |

1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FIN3O4/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)17-4-5(13)9(15)16-11(17)18/h4,6-8,10H,3H2,1-2H3,(H2,15,16,18)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAZHQCJQUGKRZ-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FIN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201168019 | |

| Record name | Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine | |

CAS RN |

61787-05-1 | |

| Record name | Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61787-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

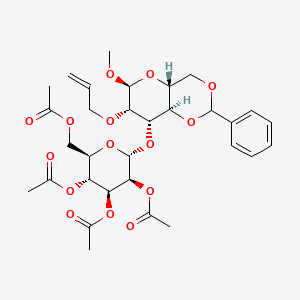

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)

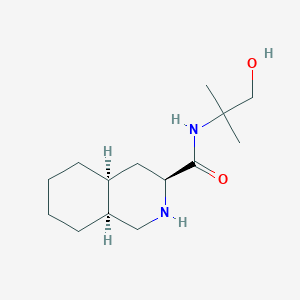

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)

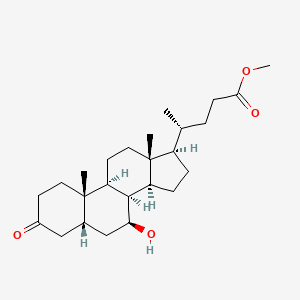

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)

![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)